molecular formula C10H7F2N B1456712 7,8-Difluoro-2-methylquinoline CAS No. 1351515-97-3

7,8-Difluoro-2-methylquinoline

Cat. No.: B1456712
CAS No.: 1351515-97-3
M. Wt: 179.17 g/mol
InChI Key: GSJNGCGMUPTZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Difluoro-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .

Biochemical Analysis

Biochemical Properties

7,8-Difluoro-2-methylquinoline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, fluorinated quinolines, including this compound, are known to inhibit certain enzymes, which can lead to antibacterial, antineoplastic, and antiviral activities . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby inhibiting their catalytic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, fluorinated quinolines have been shown to penetrate cell membranes effectively and inhibit bacterial DNA-gyrase, leading to high antibacterial activity . Additionally, this compound may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cellular metabolism and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the incorporation of fluorine atoms into the quinoline ring enhances the compound’s ability to inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that fluorinated quinolines, including this compound, exhibit high stability under various conditions . Prolonged exposure to the compound may lead to gradual degradation, which can affect its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or antineoplastic activity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of fluorinated quinolines have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, it is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the metabolism of quinoline derivatives often involves hydroxylation and subsequent conjugation reactions . These metabolic transformations can affect the bioavailability and activity of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the localization of this compound in the nucleus may enhance its ability to interact with DNA and transcription factors, thereby influencing gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-2-methylquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms on a quinoline precursor with fluorine atoms. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoro-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Difluoro-2-methylquinoline has several applications in scientific research:

Comparison with Similar Compounds

  • 7-Fluoro-2-methylquinoline
  • 8-Fluoro-2-methylquinoline
  • 7,8-Dichloro-2-methylquinoline

Comparison: 7,8-Difluoro-2-methylquinoline is unique due to the presence of two fluorine atoms at the 7 and 8 positions, which can significantly alter its chemical and biological properties compared to mono-fluorinated or chlorinated analogs. The dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a more potent and versatile compound in various applications .

Properties

IUPAC Name

7,8-difluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJNGCGMUPTZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium 3-nitrobenzenesulfonate (2.7 g, 12 mmol) was dissolved in H2O (3 mL), and oleum (4 mL) was added to the mixture. 2,3-Difluoroaniline was then added to the mixture. The mixture was heated to 105° C. and (E)-but-2-enal (2.34 g, 33.4 mmol) was added dropwise. The mixture was stirred at 120° C. for 1 h. Then the mixture was poured into ice (50 g), and solid NaOH was added until pH 12. The mixture was extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography to afford 7,8-difluoro-2-methylquinoline (1.5 g) as a white solid.
Name
Sodium 3-nitrobenzenesulfonate
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.34 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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